molecular formula C22H21N5OS B2910413 (3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1251578-86-5

(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2910413
CAS No.: 1251578-86-5
M. Wt: 403.5
InChI Key: XSNKMLWAZFXKDZ-UHFFFAOYSA-N
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Description

(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
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Biological Activity

The compound (3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Structural Overview

This compound belongs to the class of pyrrole and pyrazole derivatives characterized by multiple heterocyclic rings. Its intricate structure enhances its reactivity and interaction with various biological targets. The presence of nitrogen-containing heterocycles is significant in medicinal chemistry due to their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyrrole and Pyrazole Rings : Utilizing starting materials such as hydrazines and aldehydes.
  • Condensation Reactions : To form the final product through cyclization methods.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is a crucial mechanism in cancer cell proliferation .

Anti-inflammatory Effects

The thiazole moiety present in the compound has been associated with anti-inflammatory properties. Compounds containing thiazole rings have been reported to selectively inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Antimicrobial Activity

Pyrrole and pyrazole derivatives are also noted for their antimicrobial properties. The presence of multiple functional groups allows for interactions with bacterial cell membranes or enzymatic pathways, leading to bacterial inhibition .

Study 1: Antitumor Activity

In a recent study, a series of pyrrole-based compounds were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity, with some derivatives showing IC50 values in the nanomolar range .

CompoundIC50 (µM)Target
Compound A0.011COX-II
Compound B0.025Tubulin Polymerization

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of thiazole-containing compounds derived from pyrazoles. The study demonstrated that these compounds effectively reduced inflammation markers in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[2-(2-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-8-4-5-9-19(14)27-21(25-10-6-7-11-25)17-12-26(13-18(17)24-27)22(28)20-15(2)23-16(3)29-20/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKMLWAZFXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CN(CC3=N2)C(=O)C4=C(N=C(S4)C)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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